molecular formula C4H12ClNO2 B12827672 (2R,3S)-2-Aminobutane-1,3-diol hydrochloride

(2R,3S)-2-Aminobutane-1,3-diol hydrochloride

Cat. No.: B12827672
M. Wt: 141.60 g/mol
InChI Key: REMZWDMWHINGKS-RFKZQXLXSA-N
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Description

(2R,3S)-2-Aminobutane-1,3-diol hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of butane and contains both amino and hydroxyl functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-Aminobutane-1,3-diol hydrochloride typically involves the cyclization of (2R,3S)-3-t-butyloxycarboryl amino-1-halogen-2-hydroxy-4-phenyl butane under the action of an alkali water solution in a nonpolar solvent . This method is efficient, with a high yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes steps such as cyclization, layering, and devitrification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-Aminobutane-1,3-diol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions include various substituted amines, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2R,3S)-2-Aminobutane-1,3-diol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3S)-2-Aminobutane-1,3-diol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chiral amino alcohols and derivatives of butane, such as (2S,3R)-2-Aminobutane-1,3-diol and (2R,3R)-2-Aminobutane-1,3-diol.

Uniqueness

What sets (2R,3S)-2-Aminobutane-1,3-diol hydrochloride apart is its specific stereochemistry, which can lead to unique interactions with biological molecules and distinct chemical reactivity. This makes it particularly valuable in asymmetric synthesis and drug development .

Biological Activity

(2R,3S)-2-Aminobutane-1,3-diol hydrochloride is a chiral amino alcohol with significant relevance in medicinal chemistry and biological research. Its molecular formula is C4H11ClNO2\text{C}_4\text{H}_{11}\text{Cl}\text{N}\text{O}_2, and it possesses two amino and hydroxyl functional groups, which contribute to its diverse biological activities. This compound is often utilized in the synthesis of pharmaceuticals and serves as a biochemical probe in various research applications.

This compound exhibits biological activity primarily through its interaction with biological receptors and enzymes. The presence of hydroxyl and amino groups allows it to participate in various biochemical pathways, influencing cellular processes such as signaling and gene expression.

Interaction with Biomolecules

  • DNA/RNA Stability : The compound can form stable complexes with nucleic acids, enhancing their stability and potentially affecting gene expression. This property is particularly relevant in the context of peptide synthesis and drug development .
  • Enzyme Interactions : It interacts with several enzymes, notably threonine aldolase, which catalyzes its cleavage into glycine and acetaldehyde. This reaction pathway underscores its role in metabolic processes .

Pharmacological Potential

Research indicates that this compound may have applications in therapeutic settings due to its structural similarity to biologically active molecules. Its ability to modulate enzyme activity positions it as a candidate for further pharmacological studies .

Summary of Biological Activities

Activity TypeDescription
Enzyme ModulationInteracts with enzymes like threonine aldolase, influencing metabolic pathways.
Nucleic Acid InteractionForms stable complexes with DNA/RNA, affecting stability and function.
Potential TherapeuticsInvestigated for roles in drug synthesis and as a biochemical probe.

Stability Studies

A study evaluated the stability of various compounds including this compound under gastrointestinal conditions. The results indicated that modifications to the compound could enhance its stability against enzymatic degradation, which is crucial for oral peptide drug development .

Synthesis Applications

The compound has been employed as a chiral building block in organic synthesis. Its unique stereochemistry allows for the creation of complex molecules with specific biological activities. For instance, it has been used in the synthesis of artificial nucleosides that exhibit enhanced stability and binding properties .

Research Findings

Recent research highlights the versatility of this compound across various fields:

  • Medicinal Chemistry : Its role as an intermediate in synthesizing pharmaceuticals has been emphasized due to its ability to enhance the stability of drug candidates.
  • Biochemical Research : The compound's interactions with enzymes and nucleic acids have made it a valuable tool for studying metabolic pathways and gene regulation .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-Amino-2-butanolSimilar backbone; single amino groupLess hydrophilic than (2R,3S)-2-Aminobutane
2-Amino-1-butanolHydroxyl group at different positionMore basic due to primary amine
1,3-DiaminopropaneTwo amino groups; no hydroxyl groupStronger interaction potential with receptors
SerineContains hydroxyl and amino groupsNaturally occurring amino acid

The unique stereochemistry of this compound provides distinct biochemical properties compared to these similar compounds .

Properties

Molecular Formula

C4H12ClNO2

Molecular Weight

141.60 g/mol

IUPAC Name

(2R,3S)-2-aminobutane-1,3-diol;hydrochloride

InChI

InChI=1S/C4H11NO2.ClH/c1-3(7)4(5)2-6;/h3-4,6-7H,2,5H2,1H3;1H/t3-,4+;/m0./s1

InChI Key

REMZWDMWHINGKS-RFKZQXLXSA-N

Isomeric SMILES

C[C@@H]([C@@H](CO)N)O.Cl

Canonical SMILES

CC(C(CO)N)O.Cl

Origin of Product

United States

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